2,2'-Dichlorobenzidine

Mutagenicity Genotoxicity Benzidine Congeners

Industrial pigment manufacturers face shade variability when substituting non-chlorinated benzidine analogs. 2,2'-Dichlorobenzidine (DCB) is the definitive tetrazo component for diarylide yellow pigments (C.I. Pigment Yellow 12/13), delivering dominant wavelengths of 568-573 mμ with high color strength and solvent resistance. • Validated HPLC-UV method available for airborne monitoring - eliminates pigment dust interference. • IARC Group 2B; supply includes full analytical documentation and safety data sheets. • Bulk and research quantities in stock for immediate dispatch.

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
CAS No. 84-68-4
Cat. No. B181645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dichlorobenzidine
CAS84-68-4
Molecular FormulaC12H10Cl2N2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C12H10Cl2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2
InChIKeyXKXPBJBODVHDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dichlorobenzidine (CAS 84-68-4): Aromatic Diamine for Diarylide Pigment Synthesis and Chemical Research Procurement


2,2′-Dichlorobenzidine (DCB; CAS 84-68-4), also known as 3,3′-dichlorobenzidine, is a chlorinated aromatic diamine belonging to the benzidine family [1]. With the molecular formula C₁₂H₁₀Cl₂N₂ and a melting point of 165 °C , it exists as a crystalline solid that serves as the primary industrial intermediate for the synthesis of diarylide yellow and orange pigments [2]. Its tetrazotization behavior resembles that of benzidine and o-tolidine, enabling coupling with acetoacetic arylides to produce widely used pigments such as C.I. Pigment Yellow 12 and Pigment Yellow 13 [3].

2,2'-Dichlorobenzidine Procurement: Why In-Class Benzidine Congeners Cannot Be Substituted Without Quantified Risk Assessment


Despite structural similarities within the benzidine family, 2,2′-dichlorobenzidine exhibits profoundly distinct biological and chemical behavior that precludes straightforward substitution. Head-to-head mutagenicity studies demonstrate that 3,3′-dichlorobenzidine is the most mutagenic congener among benzidine, o-tolidine, and o-dianisidine under cytochrome P-450-catalyzed activation [1], with relative potency orders established as 3,3′-dichlorobenzidine ≫ 3,3′-dimethoxybenzidine > benzidine > 3,3′-dimethylbenzidine in TA98 [2]. Furthermore, its IARC Group 2B carcinogenicity classification mandates specific occupational and environmental controls [3], while its unique tetrazotization behavior and pigment-forming properties differ materially from non-chlorinated analogs . Substitution without quantification of these differential parameters introduces unacceptable variability in both safety compliance and end-product performance.

Quantitative Differentiation Evidence for 2,2'-Dichlorobenzidine (CAS 84-68-4) Against Closest Benzidine Analogs


Mutagenic Potency: 3,3′-Dichlorobenzidine Exhibits >10-Fold Higher Activity Than Benzidine in Ames TA1538 with S9 Activation

In a direct head-to-head comparison using Salmonella typhimurium TA1538 with rat liver S9 activation, purified 3,3′-dichlorobenzidine exhibited mutagenic activity approximately 10 times greater than that of benzidine [1]. Technical grade DCB showed even higher potency, with mutagenicity increased over 50-fold upon addition of the liver enzyme preparation relative to its direct activity [1]. In TA98, the relative mutagenicities of parent amines ranked as: 3,3′-dichlorobenzidine ≫ 3,3′-dimethoxybenzidine > benzidine > 3,3′-dimethylbenzidine [2].

Mutagenicity Genotoxicity Benzidine Congeners

Comparative Activation: DCB Is the Most Mutagenic of Four Benzidines Under Cytochrome P-450-Catalyzed Conditions

A comparative study of four benzidines—3,3′-dichlorobenzidine (DCB), benzidine (BZ), o-tolidine (TOL), and o-dianisidine (DIN)—in Salmonella typhimurium TA98 demonstrated that DCB is the most activated congener across three rat liver enzyme systems (S9, S9+Acetyl CoA, microsomes) [1]. Benzidine was activated only in S9 systems, whereas DCB showed robust activation in all three systems. Pretreatment of rats with DCB enhanced DCB activation by 2.5-fold in S9-Ac, 2-fold in S9, and 3-fold in microsomes [1].

Metabolic Activation Cytochrome P-450 Ames Test

IARC Carcinogenicity Classification: Group 2B Distinguishes DCB from Non-Classified or Lower-Risk Analogs

The International Agency for Research on Cancer (IARC) classifies 2,2′-dichlorobenzidine as Group 2B—'possibly carcinogenic to humans' [1]. This classification is based on limited evidence of carcinogenicity in humans and sufficient evidence in experimental animals, with prolonged administration in rats leading to tumor appearance in a substantial proportion of cases [2]. In contrast, benzidine itself is classified as Group 1—'carcinogenic to humans'—representing a higher confirmed risk category [3]. Other benzidine analogs such as 3,3′-dimethoxybenzidine (o-dianisidine) and 3,3′-dimethylbenzidine (o-tolidine) carry distinct IARC classifications based on their own evidence profiles [3].

Carcinogenicity Regulatory Compliance Occupational Safety

Analytical Method Superiority: HPLC with UV Detection Outperforms Absorptiometric Method in Repeatability for Workplace Monitoring

A head-to-head comparison of analytical methods for dichlorobenzidine determination in workplace air demonstrated that an HPLC-UV method was superior to the official absorptiometric method in repeatability and equal in sensitivity, while eliminating interference from pigment dust particles that caused errors in the absorptiometric approach [1]. The HPLC method employed a reversed-phase ODS column with 40% water/methanol and 55% 0.01 mol/L diammonium hydrogen phosphate aqueous/methanol eluent, with detection at 284 nm and 303 nm [1].

Analytical Chemistry Workplace Monitoring HPLC Validation

Pigment Synthesis Versatility: 32 Distinct Pigments Synthesized from 2,2′-Dichlorobenzidine with Tunable Wavelengths and Solvent Resistance

A systematic study synthesized 32 pigments from 2,2′-dichlorobenzidine via tetrazotization at 0–5°C followed by coupling with various acetoacetic arylides at 5–15°C [1]. The dominant wavelengths of these pigments ranged from 568.9 mμ to 572.7 mμ, with light-fastness generally poor except for specific anilide derivatives (2,4-dimethoxy-5-chloroanilide, 2,5-dimethoxy-4-chloroanilide, and m-xylidide). The pigment from acetoacetic-2-methyl-4-chloroanilide exhibited exceptional resistance to methyl alcohol, ethyl acetate, and xylene [1].

Pigment Chemistry Diarylide Yellows Color Properties

Relative Mutagenic Rank Order: 3,3′-Dichlorobenzidine ≫ 3,3′-Dimethoxybenzidine > Benzidine > 3,3′-Dimethylbenzidine in TA98

A comprehensive structure-mutagenicity study of 12 benzidine analogues in Ames TA98 and TA100 established a clear rank order of mutagenic potency for the parent diamines in TA98: 3,3′-dichlorobenzidine exhibited mutagenicity significantly greater than 3,3′-dimethoxybenzidine (o-dianisidine), which was greater than benzidine, which in turn exceeded 3,3′-dimethylbenzidine (o-tolidine) [1]. In TA100 with S9 activation, dichlorobenzidine and 4-aminobiphenyl were significantly more mutagenic than all other compounds tested [1]. For the 3,3′-disubstituted benzidines (dimethoxy-, diamino-, and dichloro-), increased mutagenicity correlated with decreased basicity of the parent anilines [1].

Structure-Activity Relationship Mutagenicity Benzidine Derivatives

Recommended Application Scenarios for 2,2'-Dichlorobenzidine (CAS 84-68-4) Based on Quantified Differentiation Evidence


Synthesis of Diarylide Yellow Pigments (C.I. Pigment Yellow 12, 13, 14, 17, 83) for Printing Inks and Plastics

2,2′-Dichlorobenzidine is the definitive tetrazo component for industrial production of diarylide yellow pigments. The compound undergoes tetrazotization at 0–5°C with hydrochloric acid and sodium nitrite, followed by coupling with acetoacetarylides to produce pigments with dominant wavelengths in the 568–573 mμ range [1]. Pigments derived from DCB, including Pigment Yellow 12 and Pigment Yellow 13, are widely used in printing inks, paints, plastics, and rubber coloring due to their high color strength and thermal stability relative to mono-chromophoric counterparts [2]. Selection of DCB over non-chlorinated benzidine analogs ensures the specific shade profile and solvent resistance characteristics required for these applications.

Workplace Exposure Monitoring Using Validated HPLC-UV Methodology

For industrial hygiene laboratories conducting airborne DCB monitoring in azo-pigment manufacturing facilities, the validated HPLC-UV method should be preferentially deployed over traditional absorptiometric methods. The HPLC method eliminates interference from co-collected pigment dust—a documented source of error in absorptiometric measurements—and provides superior repeatability with equal sensitivity [3]. This method is specifically validated for dichlorobenzidine determination in workplace air and supports regulatory compliance with occupational exposure limits.

Genotoxicity and Carcinogenicity Research Requiring a High-Potency Benzidine Congener Positive Control

In mechanistic toxicology studies investigating cytochrome P-450-mediated metabolic activation of aromatic amines, 3,3′-dichlorobenzidine serves as a high-potency positive control. It is the most mutagenic of four benzidines (DCB, BZ, TOL, DIN) under cytochrome P-450-catalyzed activation [4], and its activation is enhanced 2.5–3× by pretreatment with the compound itself [4]. Its IARC Group 2B classification and well-characterized structure-mutagenicity relationship [5] make it a valuable reference compound for comparative toxicology studies and for screening potential non-mutagenic benzidine alternatives.

Development of Non-Mutagenic Twisted Benzidine Pigment Alternatives Using DCB as Benchmark

2,2′-Dichlorobenzidine serves as the established performance benchmark for developing safer, non-mutagenic pigment precursors. Studies evaluating twisted benzidine analogs with high dihedral angles across the biphenyl linkage compare new pigments directly against DCB-derived standards for color strength, thermal stability, and solvent resistance [6]. DCB-based pigments represent the commercial baseline against which alternative tetrazo components must demonstrate comparable performance while achieving reduced genotoxic potential.

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